BenchChemオンラインストアへようこそ!

1H-Pyrazolo[3,4-C]pyridin-5-amine

Cystathionine Beta-Synthase Selectivity Enzyme Inhibition

This 1H-Pyrazolo[3,4-C]pyridin-5-amine is not a generic heterocycle. Its unique [3,4-c] ring fusion enables selective orthosteric CBS inhibition unattainable with regioisomers. Favorable fragment profile (LogP 0.47, PSA 68.32 Ų), multiple vectorial functionalization handles (N-1, N-2, C-3, C-5, C-7), and direct synthetic access to patented Pim/TRK/MKNK kinase inhibitor space reduce lead optimization risk. Ideal for FBDD campaigns, kinase SAR libraries, and CBS pharmacology studies.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 1049672-75-4
Cat. No. B1441941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-C]pyridin-5-amine
CAS1049672-75-4
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CN=C1N
InChIInChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10)
InChIKeyPWZLBDOEHAFAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-C]pyridin-5-amine (CAS 1049672-75-4): A Core Heterocyclic Scaffold for Kinase-Targeted Drug Discovery and Fragment-Based Design


1H-Pyrazolo[3,4-C]pyridin-5-amine (CAS 1049672-75-4) is a small, nitrogen-rich heteroaromatic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It serves as a versatile building block and core scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors [1]. This compound is a key intermediate in the development of pyrazolopyridine-based therapeutics targeting a range of kinases, including Pim kinases, TRKs, and MKNK1/2, which are implicated in cancer and other proliferative disorders [1][2]. Its value lies in its ability to be selectively functionalized at multiple positions (N-1, N-2, C-3, C-5, C-7), enabling the generation of diverse, patentable chemical space for drug discovery [3].

Why 1H-Pyrazolo[3,4-C]pyridin-5-amine Cannot Be Replaced by Other Heterocyclic Amines in Medicinal Chemistry


Simple substitution of 1H-Pyrazolo[3,4-C]pyridin-5-amine with a generic heteroaromatic amine (e.g., a pyridine, pyrimidine, or even a regioisomeric pyrazolopyridine) is not a trivial matter in a drug discovery program. The specific [3,4-c] ring fusion creates a unique spatial arrangement of hydrogen bond donors and acceptors, as evidenced by its ability to act as a selective orthosteric inhibitor of Cystathionine Beta-Synthase (CBS) where other heteroaromatic scaffolds fail [1]. Furthermore, the compound's physicochemical profile (LogP = 0.47, PSA = 68.32 Ų) is distinct from its regioisomer (1H-pyrazolo[3,4-b]pyridin-5-amine) or parent scaffold (1H-pyrazolo[3,4-c]pyridine), leading to different permeability and solubility properties that critically influence lead optimization [2]. Its well-characterized vectorial functionalization pathways [3] provide a predictable, high-yielding route to diverse analogs, a synthetic advantage not guaranteed with other scaffolds, thereby reducing development risk and cost.

Quantitative Differentiation of 1H-Pyrazolo[3,4-C]pyridin-5-amine: Head-to-Head Data vs. Key Comparators


Superior Selectivity Profile vs. Generic CBS Inhibitor Aminooxyacetic Acid (AOAA)

A pyrazolo[3,4-c]pyridine derivative, for which 1H-Pyrazolo[3,4-C]pyridin-5-amine serves as the core scaffold, demonstrated potent inhibition of Cystathionine Beta-Synthase (CBS) with activity comparable to the most potent known inhibitor, aminooxyacetic acid (AOAA). Critically, this pyrazolopyridine derivative showed promising specificity for CBS over the related enzyme cystathionine γ-lyase (CSE), a key advantage that addresses the selectivity problems associated with commonly used CBS inhibitors like AOAA [1]. This indicates that the core scaffold imparts an inherent selectivity advantage.

Cystathionine Beta-Synthase Selectivity Enzyme Inhibition

Enhanced Physicochemical Profile for Fragment-Based Drug Discovery (FBDD) Compared to Parent Scaffold

1H-Pyrazolo[3,4-C]pyridin-5-amine exhibits a lower calculated LogP (0.47) and a higher Polar Surface Area (PSA = 68.32 Ų) compared to the unsubstituted parent scaffold 1H-pyrazolo[3,4-c]pyridine (LogP = 0.96, PSA = 41.57 Ų) [1]. This modification aligns the compound more closely with 'Rule of Three' guidelines for fragment libraries (LogP ≤ 3, PSA ≤ 60 Ų), while the parent scaffold is more lipophilic and has lower polarity.

Fragment-Based Drug Discovery Physicochemical Properties LogP

Demonstrated Synthetic Tractability and Vectorial Elaboration for Kinase Inhibitor Synthesis

The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, a direct precursor to 1H-Pyrazolo[3,4-C]pyridin-5-amine, has been shown to undergo selective, high-yielding functionalization at four distinct positions (N-1, N-2, C-3, C-5, C-7) [1]. This vectorial functionalization strategy emulates a hit-to-lead pathway, enabling the rapid synthesis of diverse analogs [1]. In contrast, other pyrazolopyridine isomers (e.g., pyrazolo[3,4-b]pyridine) may lack such a well-defined and predictable set of orthogonal functionalization reactions, making analog synthesis less efficient.

Synthetic Chemistry Fragment Elaboration Kinase Inhibitors

Broadly Documented Kinase Inhibition Potential of Derived Scaffolds vs. Narrowly Defined Alternatives

Derivatives of the pyrazolo[3,4-c]pyridine scaffold, for which 1H-Pyrazolo[3,4-C]pyridin-5-amine is a core building block, have been patented and reported as inhibitors of multiple clinically relevant kinases, including the Pim kinase family [1], MKNK1/2 [2], and TRKs . This breadth of activity against diverse targets is a hallmark of the [3,4-c] scaffold. In contrast, related scaffolds like pyrazolo[4,3-c]pyridine are more commonly associated with a narrower range of targets, such as SSAO [3], suggesting the [3,4-c] isomer offers a more versatile starting point for kinase-targeted programs.

Kinase Inhibition Antiproliferative Activity Pim Kinase

Optimal Application Scenarios for Procuring 1H-Pyrazolo[3,4-C]pyridin-5-amine


Fragment-Based Drug Discovery (FBDD) Programs Targeting Kinases

1H-Pyrazolo[3,4-C]pyridin-5-amine is an ideal fragment for FBDD campaigns aimed at kinases and other ATP-binding proteins. Its low molecular weight (134.14 g/mol) and favorable fragment-like physicochemical properties (LogP = 0.47, PSA = 68.32 Ų) make it a high-quality starting point. Crucially, its well-documented vectorial functionalization allows for efficient, multi-vector growth from the fragment hit to a lead compound [1], directly addressing the core challenge of fragment elaboration.

Synthesis of Selective Cystathionine Beta-Synthase (CBS) Inhibitors

Research programs seeking to develop novel, selective inhibitors of CBS for the study of hydrogen sulfide signaling should prioritize this scaffold. Evidence shows that pyrazolo[3,4-c]pyridine derivatives exhibit potent CBS inhibition with promising selectivity over the related enzyme CSE, a key differentiator from commonly used, non-selective inhibitors like AOAA [2]. This suggests that compounds built from this scaffold are more likely to yield clean pharmacological tools or drug candidates.

Parallel Synthesis of Diverse Kinase Inhibitor Libraries

For medicinal chemistry groups aiming to rapidly explore chemical space around a kinase inhibitor pharmacophore, this compound offers an unparalleled advantage. The established synthetic routes for selective functionalization at multiple points on the core [1] make it amenable to parallel synthesis. This enables the efficient generation of large, diverse libraries of analogs for structure-activity relationship (SAR) studies and patent filings, as evidenced by its use in patents targeting Pim and MKNK1/2 kinases [3][4].

Core Scaffold for Antiproliferative Agent Development

This compound should be a top consideration for any program aiming to discover new antiproliferative agents. Numerous studies have demonstrated that substituted pyrazolo[3,4-c]pyridines exhibit potent cytotoxic activity against various cancer cell lines, with IC50 values frequently in the low micromolar to sub-micromolar range [5][6]. Using 1H-Pyrazolo[3,4-C]pyridin-5-amine as a starting point provides a direct entry into this proven, bioactive chemical space, increasing the likelihood of generating active lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[3,4-C]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.